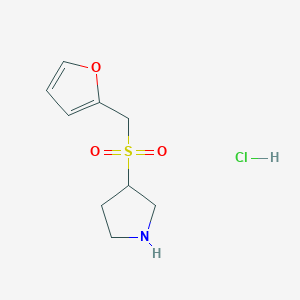

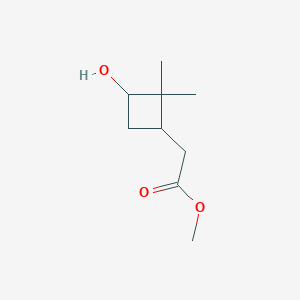

![molecular formula C23H18Cl3N3S2 B2504184 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344269-35-8](/img/structure/B2504184.png)

4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a chemotherapeutic agent that is structurally related to other compounds studied for their potential medical applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds that have been investigated provide insights into the chemical class and potential properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those mentioned in the provided papers, typically involves the formation of sulfur-containing heterocycles, which are known for their potential pharmacological activities. The methods used for synthesizing these compounds often employ techniques such as nucleophilic substitution reactions where a chlorobenzyl moiety is introduced to a sulfur atom in the presence of a base. The synthesis process is likely to be optimized for yield and purity, considering the stability of the molecule and the reactivity of the functional groups involved.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide has been analyzed using spectroscopic techniques such as FT-IR and FT-Raman. These techniques provide information on the vibrational wave numbers, which are crucial for understanding the stability and conformation of the molecule. Density functional theory (DFT) calculations, as mentioned in the papers, are used to predict the equilibrium geometry and to assign vibrational bands, which are essential for characterizing the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular electrostatic potential (MEP) maps, which show regions of positive and negative potential that indicate possible sites for nucleophilic and electrophilic attacks, respectively. The presence of electronegative groups such as CN and CF3 can influence the reactivity, making certain positions within the molecule more susceptible to chemical reactions. The MEP analysis also helps in understanding the interaction of the molecule with biological targets, which is crucial for its potential as a chemotherapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the spectroscopic data and computational analyses. The HOMO-LUMO gap provides information on the chemical stability and reactivity of the molecule. A smaller gap indicates a more reactive molecule, which could be beneficial for its activity as a drug. The NBO analysis reveals information about the charge delocalization within the molecule, which affects its stability and reactivity. The first hyperpolarizability is an indicator of the nonlinear optical behavior, which could be relevant for the development of optical materials. The molecular docking studies suggest that the compound might exhibit inhibitory activity against certain biological targets, indicating its potential use as a chemotherapeutic agent .

Applications De Recherche Scientifique

Potential 11β-HSD1 Inhibitor

4-chlorobenzyl-related compounds have been investigated as potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are significant in managing metabolic diseases like obesity and diabetes. A study by Al-Wahaibi et al. (2019) delved into the structural analysis of a similar compound, demonstrating its promise in drug design endeavors particularly targeting the 11β-HSD1 active site L. H. Al-Wahaibi et al., 2019.

Antimicrobial Activity

Compounds structurally related to 4-chlorobenzyl have exhibited significant antibacterial and antifungal activities. Hussain et al. (2008) synthesized various derivatives and evaluated their effectiveness against S. aureus, E. coli, and A. niger fungi S. Hussain, J. Sharma, M. Amir, 2008.

Pharmacological Properties

Research on triazole derivatives, closely related to the mentioned compound, has shown potential in affecting the central nervous system (CNS). Maliszewska-Guz et al. (2005) explored the pharmacological effects of these compounds on mice, indicating their relevance in CNS-related therapeutic applications A. Maliszewska-Guz et al., 2005.

Cytotoxic Activity

Similar compounds have also been studied for their cytotoxic activities against various cancer cell lines. Stolarczyk et al. (2018) investigated the cytotoxicity of novel 4-thiopyrimidine derivatives, providing insights into their potential as cancer therapeutics Marcin Stolarczyk et al., 2018.

Molecular and Spectroscopic Behavior

Evecen et al. (2018) conducted a study focusing on the molecular and spectroscopic behavior of a compound similar to 4-chlorobenzyl, offering valuable information on its electronic properties and potential applications in material science M. Evecen et al., 2018.

Glycosylation Studies

El Ashry et al. (2009) explored the glycosylation of triazole derivatives, which is crucial in the synthesis of various biologically active compounds. This study contributes to understanding the chemical behavior of triazole-based compounds in synthetic processes E. El Ashry et al., 2009.

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3N3S2/c24-17-11-9-16(10-12-17)13-30-15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAPFMLILWQLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)CSCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

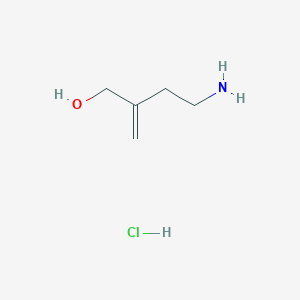

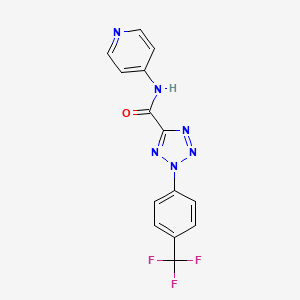

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

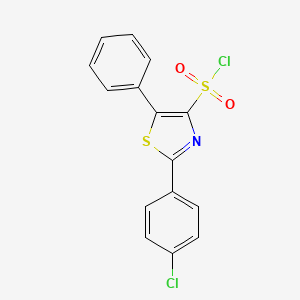

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)

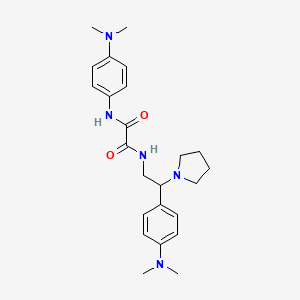

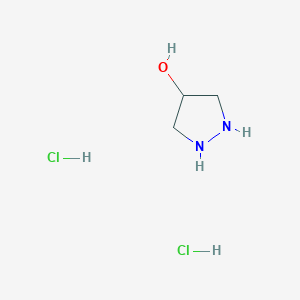

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)

![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)